4-Fluorobenzo[d][1,3]dioxole
Overview
Description
4-Fluorobenzo[d][1,3]dioxole is an organic compound with the molecular formula C₇H₅FO₂. It is a derivative of benzo[d][1,3]dioxole, where a fluorine atom is substituted at the 4-position of the benzene ring. This compound is known for its versatile reactivity and presence in various natural products and synthetic applications .
Mechanism of Action
Target of Action
It’s worth noting that dioxole functionalized compounds have been used in the synthesis of metal-organic frameworks (mofs) .
Mode of Action
In the context of MOFs, dioxole functionalized compounds can bind to metal ions, such as Zinc (Zn) . This interaction can lead to the formation of new MOF materials .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluorobenzo[d][1,3]dioxole is currently unavailable . These properties are crucial in determining the bioavailability of a compound.
Result of Action
In the context of MOFs, the binding of dioxole functionalized compounds to metal ions can lead to the formation of new MOF materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . These conditions can affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzo[d][1,3]dioxole typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method is the reaction of 4-fluorophenol with methylene chloride in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzo[d][1,3]dioxole derivatives
Scientific Research Applications
4-Fluorobenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound without the fluorine substitution.
4-Chlorobenzo[d][1,3]dioxole: Similar structure with a chlorine atom instead of fluorine.
4-Bromobenzo[d][1,3]dioxole: Similar structure with a bromine atom instead of fluorine.
Uniqueness
4-Fluorobenzo[d][1,3]dioxole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its non-fluorinated counterparts .
Biological Activity
4-Fluorobenzo[d][1,3]dioxole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is characterized by a benzodioxole structure with a fluorine substituent, which can enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C8H6F O2. Its unique structure allows for various synthetic modifications that can lead to derivatives with enhanced biological activities. Recent studies have explored synthetic pathways that incorporate this compound into larger frameworks for potential therapeutic applications.
1. Anticancer Activity
Research indicates that this compound and its derivatives exhibit notable anticancer properties. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines, including:
- HepG-2 (liver cancer) : IC50 = 22.5 ± 0.3 µg/mL
- HCT-116 (colon cancer) : IC50 = 15.4 ± 0.5 µg/mL
- A549 (lung cancer) : IC50 values ranging from 39 to 48 µM
These compounds induce apoptosis and inhibit cell proliferation by targeting critical signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway .
2. Antimicrobial Activity
This compound derivatives have also demonstrated antimicrobial properties against various pathogens:
Pathogen | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Antibacterial | 1.25 |
Bacillus subtilis | Antibacterial | 0.02 |
Mycobacterium smegmatis | Antibacterial | 0.625 |
Candida albicans | Antifungal | 0.078 |
These findings suggest potential applications in treating bacterial and fungal infections .
3. Neuropharmacological Effects
Recent studies have highlighted the compound's potential as a central nervous system agent. For example, one derivative exhibited:
- SERT (Serotonin Transporter) antagonist activity : IC50 = 20.1 nM
- NET (Norepinephrine Transporter) antagonist activity : IC50 = 49.6 nM
- H3 receptor antagonist activity : IC50 = 0.72 nM
These properties indicate that derivatives of this compound could serve as candidates for antidepressant therapies with improved safety profiles compared to existing drugs .
Case Studies
Case Study 1: Synthesis and Evaluation of Spirooxindole Derivatives
A study synthesized spirooxindole derivatives incorporating the benzodioxole moiety and evaluated their biological activities. The results showed promising anti-diabetic and anti-inflammatory effects alongside anticancer activity, demonstrating the versatility of the benzodioxole framework in drug design .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations in rat models have shown that certain derivatives possess favorable absorption characteristics, with bioavailability reaching up to 35.6% following oral administration. This suggests that modifications to the compound can enhance its therapeutic potential while maintaining a desirable safety profile .
Properties
IUPAC Name |
4-fluoro-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPYMLLBJNBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578135 | |
Record name | 4-Fluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-74-8 | |
Record name | 4-Fluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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